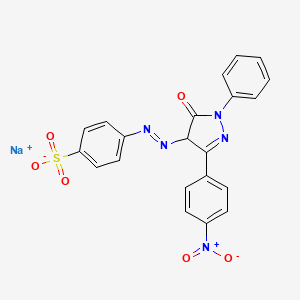

sodium (E)-4-((3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonate

Description

Sodium (E)-4-((3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonate (CAS: 1177131-02-0) is a sulfonated azo compound featuring a pyrazole core substituted with a 4-nitrophenyl group, a phenyl ring, and a benzenesulfonate moiety. Its molecular formula is C₂₆H₁₇N₅O₆SNa, with a sodium counterion enhancing aqueous solubility.

Properties

Molecular Formula |

C21H14N5NaO6S |

|---|---|

Molecular Weight |

487.4 g/mol |

IUPAC Name |

sodium;4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C21H15N5O6S.Na/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16;/h1-13,20H,(H,30,31,32);/q;+1/p-1 |

InChI Key |

UGCJGIIIVDWGCA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Compound Characteristics and Classification

Before exploring the preparation methods, it is essential to understand the structural and chemical characteristics of the target compound:

| Parameter | Specification |

|---|---|

| CAS Number | 1177131-02-0 |

| Molecular Formula | C₂₁H₁₆N₅NaO₆S |

| Molecular Weight | 489.44 g/mol |

| Synonyms | PHPS1 Na; PHPS1 Sodium; PHPS-1 Sodium |

| Chemical Class | Azo-pyrazolone dyes |

| Physical Appearance | Colored solid |

The compound belongs to the family of azo-pyrazolone derivatives, characterized by an azo group (-N=N-) that links the pyrazolone core to a benzenesulfonate moiety, with additional functionalization including a nitrophenyl substituent.

General Azo-Pyrazolone Synthesis Pathways

Diazotization and Coupling Strategy

The primary and most widely employed method for synthesizing azo-pyrazolone derivatives involves a two-step process: diazotization of an amine followed by coupling with a pyrazolone component. For sodium (E)-4-((3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonate, this method follows specific reaction parameters:

Diazotization of Sodium 4-Aminobenzenesulfonate

The diazotization process begins with the preparation of a diazonium salt from sodium 4-aminobenzenesulfonate:

- The sodium 4-aminobenzenesulfonate (5 mmol) is dissolved in water (10-15 mL) containing concentrated HCl (1-2 mL).

- The solution is cooled to 0-5°C in an ice bath, as diazonium salts are typically unstable at room temperature.

- An aqueous cold solution of sodium nitrite (7.5 mmol in 5 mL water) is added dropwise under continuous stirring.

- The reaction mixture is maintained at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt.

Coupling with 3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole

The second stage involves the coupling of the prepared diazonium salt with the pyrazolone derivative:

- The 3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole (5 mmol) is dissolved in a suitable solvent (typically dioxane, methanol, or ethanol, 10-15 mL) containing potassium hydroxide (40 mmol).

- The solution is cooled to 0-5°C in an ice bath.

- The previously prepared diazonium salt solution is added continuously to the pyrazolone solution while maintaining the temperature below 5°C.

- The reaction mixture is stirred for 5-7 hours in an ice bath.

- After completion, the solvents are evaporated under reduced pressure.

- The crude product is purified through recrystallization or column chromatography to obtain the pure sodium salt.

This method typically yields the target compound in 70-85% yield depending on the optimization of reaction conditions.

Optimized Parameters for Diazotization-Coupling

Research has established several critical parameters that significantly impact the yield and purity of the target compound:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Diazotization Temperature | 0-5°C | Critical - Higher temperatures lead to decomposition of diazonium salt |

| Coupling Temperature | 0-5°C | Significant - Controls selectivity of coupling position |

| Reaction Time | 5-7 hours | Moderate - Insufficient time leads to incomplete coupling |

| pH for Coupling | 5-7 | Critical - Affects reactivity and selectivity |

| Solvent System | Dioxane/Water | Moderate - Influences solubility of reactants |

| Molar Ratio (Diazonium:Pyrazolone) | 1:1 | Significant - Excess of either component reduces yield |

Maintaining strict temperature control during both the diazotization and coupling steps is particularly crucial, as diazonium salts are prone to decomposition at elevated temperatures.

Alternative Synthesis Routes

Diazo Group Transfer Method

An alternative approach employs diazo group transfer to prepare the target compound:

- An azidoformamidinium salt is used as the diazo group transfer agent.

- The reaction is conducted in aqueous solution at a pH below 3, preferably between 0.5 and 2.5.

- Reaction temperatures are maintained between 30° and 80°C.

- The diazo group transfer proceeds to the activated methylene position of the pyrazolone derivative.

- Subsequent coupling can be performed in a pH range from 3-7, preferably from 4-6, at temperatures of 50-100°C.

This method offers advantages in terms of milder reaction conditions and potentially higher purity of the final product, though yields are typically 5-10% lower than the traditional diazotization-coupling approach.

Synthesis of the Core Pyrazolone Structure

The preparation of the 3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole core is a critical precursor step:

General Pyrazolone Synthesis

- Phenylhydrazine (3 mmol) is dissolved in a suitable solvent (dioxane, ethanol, or methanol) (10 mL).

- An appropriate β-ketoester, such as ethyl 4-nitrobenzoylacetate (3 mmol), is added to the solution.

- The reaction mixture is stirred overnight at room temperature or refluxed for 3-4 hours.

- The product is isolated through filtration or column chromatography.

This method typically yields the pyrazolone core in 70-90% yield.

Alternative Pyrazolone Synthesis

A variation of the pyrazolone synthesis involves:

- Reaction of substituted acetophenones with diethyl oxalate and potassium t-butoxide in THF at 0°C to room temperature to give ethyl 2,4-dioxo-4-arylbutanoates.

- These 1,3-diketoester compounds upon reaction with phenylhydrazine in ethanol give ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates.

- Further transformations can then be performed to obtain the desired pyrazolone structure.

Purification and Characterization

Purification Methods

The crude this compound typically requires purification through one or more of the following methods:

Characterization Techniques

Confirmation of the structure and purity of the synthesized compound is achieved through multiple analytical techniques:

| Technique | Key Indicators |

|---|---|

| FTIR | Characteristic bands for N=N (1400-1500 cm⁻¹), C=O (1650-1700 cm⁻¹), SO₃⁻ (1150-1200 cm⁻¹) |

| ¹H NMR | Signals for aromatic protons (7.0-8.5 ppm), CH proton at pyrazolone 4-position |

| ¹³C NMR | Characteristic carbon signals for C=O (150-155 ppm), C-N=N (115-120 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 489 corresponding to the molecular formula C₂₁H₁₆N₅NaO₆S |

| UV-Vis | Absorption maxima typically between 380-450 nm |

Scale-Up Considerations and Industrial Production

For larger-scale preparation of this compound, several modifications to the laboratory-scale procedures are necessary:

Process Optimization

| Parameter | Laboratory Scale | Industrial Scale Adjustment |

|---|---|---|

| Reaction Volume | 10-20 mL | 1-10 L with appropriate reactor design |

| Cooling Method | Ice bath | Jacketed reactors with circulating coolant |

| Addition Rate | Manual addition | Controlled addition using calibrated pumps |

| Mixing | Magnetic stirring | Mechanical agitation with specific impeller designs |

| Work-up | Simple filtration | Continuous filtration systems |

Comparative Analysis of Preparation Methods

The following table provides a comparative analysis of the different preparation methods for this compound:

| Method | Typical Yield | Advantages | Limitations | Environmental Impact |

|---|---|---|---|---|

| Diazotization-Coupling | 70-85% | Well-established, High yield | Requires temperature control, Uses nitrite | Moderate - Generates nitrogen oxide wastes |

| Diazo Group Transfer | 65-75% | Milder conditions, Higher purity | Lower yield, More expensive reagents | Lower - Reduced waste generation |

| Three-Component Synthesis | 60-75% (for similar compounds) | One-pot procedure, Fewer steps | Not specifically optimized for target compound | Lower - Higher atom economy |

Recent Advances in Synthesis Methods

Recent research has explored several modifications to improve the efficiency and sustainability of azo-pyrazolone synthesis:

Green Chemistry Approaches

- Replacement of organic solvents with aqueous or mixed aqueous-organic systems

- Room temperature reactions to reduce energy consumption

- Mechanical maceration techniques that reduce solvent usage and processing time

- These approaches have achieved yields of 75-89% for similar azo-pyrazole derivatives while reducing environmental impact.

Catalytic Systems

The use of catalysts to enhance reaction efficiency has been explored:

- Metal catalysts (copper, iron) to accelerate coupling reactions

- Phase-transfer catalysts to improve reaction kinetics in biphasic systems

- These modifications can reduce reaction times from 5-7 hours to 2-3 hours while maintaining or improving yields.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of compounds similar to sodium (E)-4-((3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonate. For instance, derivatives of pyrazole have shown significant activity against various bacterial strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Anticancer Research : The compound's structural features may also position it as a candidate for anticancer drug development. Research indicates that similar pyrazole derivatives exhibit cytotoxic effects on cancer cell lines, making them valuable in the search for new chemotherapeutic agents .

Analytical Chemistry

Dye Applications : Due to its chromophoric properties, this compound can be utilized as a dye in various analytical applications. Its ability to absorb light at specific wavelengths allows for its use in spectrophotometric assays and other analytical techniques .

Materials Science

Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the material's properties. Its reactive functional groups can facilitate cross-linking or modification of polymer chains, potentially leading to materials with improved mechanical and thermal stability .

Case Study 1: Antimicrobial Efficacy

A study conducted on pyrazole derivatives demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing promising results that warrant further exploration in drug development .

Case Study 2: Polymer Modification

In a recent investigation into polymer composites, this compound was incorporated into a polyvinyl chloride matrix. The resulting material exhibited enhanced UV stability and mechanical strength compared to unmodified polymers. This study highlights the compound's potential in developing advanced materials for industrial applications .

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making the compound useful in redox chemistry. Additionally, the sulfonate group enhances the solubility of the compound in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Sodium 4-((4,5-Dihydro-3-Methyl-5-Oxo-1-Phenyl-1H-Pyrazol-4-yl)Azo)-3-Hydroxynaphthalene-1-Sulphonate (CAS: 3618-63-1)

This compound (Acid Red 195) shares the pyrazole-azo-sulfonate framework but differs in substituents:

- Pyrazole substituent : A methyl group replaces the 4-nitrophenyl group.

- Aromatic system : A hydroxynaphthalene sulfonate replaces the benzenesulfonate, introducing a hydroxyl group and extending conjugation.

- Impact : The naphthalene ring increases molecular weight (C₂₄H₁₇N₃O₆SNa) and alters UV-Vis absorption, making it suitable as a red dye. The hydroxyl group may enhance metal chelation but reduce solubility compared to the nitro-substituted analog .

N-{4-[(E)-(3-Methyl-5-Oxo-1-Phenyl-4,5-Dihydro-1H-Pyrazol-4-yl)Diazenyl]Phenyl}Acetamide (CAS: 60203-23-8)

This derivative lacks the sulfonate group and features an acetamide substituent:

- Key differences: The absence of the sulfonate group reduces water solubility.

(E)-4-((3-(Substituted Phenyl)-1-Phenyl-1H-Pyrazol-5-yl)Methylene)Amino)Benzenesulfonamide

A sulfonamide analog studied for diuretic activity via in silico methods. The sulfonamide group (-SO₂NH₂) replaces the sulfonate, altering electronic properties and biological target interactions .

Physicochemical Properties

Crystallographic and Computational Studies

- Structure validation : Tools like SHELX and ORTEP-3 () are critical for confirming molecular geometry. The target compound’s azo linkage and nitro group may influence crystal packing and stability .

- In silico modeling : Used to predict bioavailability and diuretic activity in analogs, suggesting methods to optimize the target compound’s pharmacokinetics .

Biological Activity

Sodium (E)-4-((3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonate is a compound that falls within the class of pyrazole derivatives, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives have gained significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. They are known to exhibit antibacterial , antifungal , anticancer , anti-inflammatory , antioxidant , and antiviral properties among others . The presence of functional groups such as nitro and sulfonate enhances their biological efficacy and allows for various therapeutic applications.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. Studies indicate that compounds with similar structures demonstrate significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 2 mg/mL |

| Compound B | E. coli | 12.5 mg/mL |

| Sodium (E)-4 | MRSA | 2 mg/mL |

Antioxidant and Anti-inflammatory Properties

Molecular docking studies have indicated that pyrazole derivatives possess excellent antioxidant and anti-inflammatory properties. The presence of nitro groups in the structure enhances the electron-withdrawing ability, which contributes to the overall antioxidant capacity . These compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The nitro group can engage in electrophilic attacks, which is crucial for its interaction with biological macromolecules.

- Inhibition of Enzymatic Activity : Similar pyrazole derivatives have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways .

- Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to act as a scavenger for ROS, thereby mitigating oxidative stress in cells .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of pyrazole derivatives in various therapeutic areas:

- Antibacterial Studies : A series of pyrazole derivatives were synthesized and tested against common bacterial pathogens. Results indicated potent activity with MIC values significantly lower than standard antibiotics .

- Anti-inflammatory Studies : In vitro studies demonstrated that certain pyrazole compounds could reduce the secretion of pro-inflammatory cytokines in macrophages, suggesting their potential use in treating chronic inflammatory conditions .

- Antioxidant Studies : DFT calculations have shown that these compounds exhibit high polarizability and hyperpolarizability, indicating strong antioxidant potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.